Substantially Improved hERG Safety Margin Relative to Early ITD Lead Candidates
INE963 demonstrates a markedly reduced hERG inhibition liability compared to its direct structural precursors in the ITD lead optimization series. In whole-cell patch-clamp assays, INE963 (1) exhibits hERG inhibition of 47% at 30 μM [1]. This compares favorably to the earlier cis-amino-alcohol analogs 41 and 42, which showed substantially greater hERG inhibition with IC50 values <20 μM [2]. The improvement represents a meaningful reduction in cardiac safety risk that was essential for compound progression.
| Evidence Dimension | hERG channel inhibition liability |
|---|---|
| Target Compound Data | 47% inhibition at 30 μM (IC50 > 30 μM) |
| Comparator Or Baseline | cis-amino-alcohol ITD analogs 41 and 42: IC50 < 20 μM |
| Quantified Difference | At least 1.5-fold higher IC50 threshold (>30 μM vs <20 μM); >50% reduced inhibition at comparable concentrations |
| Conditions | Whole-cell patch-clamp electrophysiology |
Why This Matters
For procurement in preclinical cardiac safety screening or lead optimization programs, INE963 offers a validated hERG profile with >1.5-fold improved safety margin over earlier ITD analogs, reducing the risk of QT prolongation-related attrition.
- [1] Taft BR, Yokokawa F, Kirrane T, et al. J Med Chem. 2022;65(5):3798-3813. (Text: 'INE963 (1) ... showed only 47% inhibition of hERG at 30 μM.') View Source
- [2] Taft BR, Yokokawa F, Kirrane T, et al. J Med Chem. 2022;65(5):3798-3813. (Text: '...both enantiomers increased the hERG inhibition (IC50 < 20 μM).') View Source
